molecular formula C13H20O3 B12751726 Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate CAS No. 109959-42-4

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate

Cat. No.: B12751726
CAS No.: 109959-42-4
M. Wt: 224.30 g/mol
InChI Key: GEWDNTWNSAZUDX-NNOMMRTBSA-N
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Description

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclopentane and is characterized by the presence of a cyclopentane ring, a pentenyl side chain, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pentenyl Side Chain: The pentenyl side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Esterification: The final step involves the esterification of the cyclopentane derivative with methanol in the presence of an acid catalyst to form the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.

    Substitution: Nucleophiles like hydroxide ions (OH) and amines (NHR) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclopentane derivative, which can then interact with enzymes or receptors in biological systems. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is unique due to its combination of a cyclopentane ring, a pentenyl side chain, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

109959-42-4

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1

InChI Key

GEWDNTWNSAZUDX-NNOMMRTBSA-N

Isomeric SMILES

CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

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